3-(Chloromethyl)-6-phenoxypyridazine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
3-(Chloromethyl)-6-phenoxypyridazine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its distinct molecular architecture, featuring a pyridazine core, a reactive chloromethyl group, and a phenoxy substituent, establishes it as a versatile synthetic intermediate. This guide offers an in-depth technical examination of its chemical structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
PART 1: Core Chemical and Physical Properties
The utility of 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride as a building block in organic synthesis is fundamentally linked to its chemical structure and physical properties. The pyridazine ring, an aromatic heterocycle containing two adjacent nitrogen atoms, imparts specific electronic characteristics that influence the reactivity of its substituents. The chloromethyl group at the 3-position serves as a primary site for electrophilic attack, readily undergoing nucleophilic substitution reactions. At the 6-position, the phenoxy group modifies the molecule's lipophilicity and potential for intermolecular interactions, which can be critical for the pharmacokinetic and pharmacodynamic profiles of its derivatives. The hydrochloride salt form enhances its solubility in aqueous solutions.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O |
| Molecular Weight | 257.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89 - 93 °C[1] |
| Boiling Point | 175 °C at 3 mmHg[1] |
| CAS Number | 1490-44-4[2] |
PART 2: Synthesis and Experimental Protocols
The synthesis of 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is a multi-step process that begins with commercially available precursors. A representative synthetic pathway is detailed below, emphasizing the mechanistic rationale behind the experimental choices.
Step-by-Step Synthesis Protocol
The primary route to 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride involves the initial synthesis of 3,6-dichloropyridazine, followed by a nucleophilic substitution with phenol, and a subsequent chloromethylation step.
Step 1: Synthesis of 3,6-Dichloropyridazine (Precursor)
This key precursor is typically synthesized from maleic hydrazide (the tautomer of pyridazine-3,6-diol) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Step 2: Synthesis of 3-Chloro-6-phenoxypyridazine
This step involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with a phenoxy group.[3]
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Materials: 3,6-Dichloropyridazine, Phenol, Potassium Carbonate (K₂CO₃), and a suitable solvent like Dimethylformamide (DMF).
-
Procedure:
-
A solution of phenol and potassium carbonate is prepared in DMF.
-
3,6-Dichloropyridazine is added to the solution at a controlled temperature.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.
-
Step 3: Chloromethylation
The final step introduces the chloromethyl group onto the pyridazine ring.
-
Materials: 3-Chloro-6-phenoxypyridazine, Paraformaldehyde, and Hydrochloric Acid.
-
Procedure:
-
3-Chloro-6-phenoxypyridazine is treated with paraformaldehyde in the presence of concentrated hydrochloric acid.
-
The reaction introduces the chloromethyl group at the 3-position of the pyridazine ring, and the hydrochloride salt is formed in situ.
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Visualization of the Synthetic Workflow
Caption: Synthetic pathway to 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride.
Mechanistic Insights and Experimental Rationale
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Regioselectivity: The nucleophilic substitution in Step 2 is regioselective, with the phenoxide preferentially attacking one of the two chlorinated positions on the pyridazine ring.
-
Reaction Conditions: The choice of a polar aprotic solvent like DMF in Step 2 facilitates the nucleophilic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, HPLC) to ensure reaction completion and identify any potential side products. The structure and purity of the final product must be confirmed using spectroscopic methods such as NMR, MS, and IR spectroscopy.
PART 3: Reactivity, Applications, and Safety
Chemical Reactivity and Applications in Drug Discovery
The chloromethyl group is the primary site of reactivity in 3-(Chloromethyl)-6-phenoxypyridazine hydrochloride, making it an excellent electrophile for reactions with various nucleophiles.[4] This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug screening.
-
Nucleophilic Substitution: The compound readily reacts with amines, thiols, alcohols, and other nucleophiles to introduce a wide array of functional groups. This allows for the systematic modification of the lead structure to optimize biological activity and pharmacokinetic properties.
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Scaffold for Bioactive Molecules: The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, including those with analgesic, anti-inflammatory, and antihypertensive properties.[3] The phenoxypyridine moiety has also been identified as an important scaffold in the development of pesticides with a range of biological activities.[5]
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Therapeutic Potential: Derivatives of pyridazinone, a related structural class, have shown promise as selective MAO-B inhibitors.[3] Furthermore, various pyridazine derivatives have been investigated for their antimicrobial and anticancer activities.[6][7]
Logical Relationships in Drug Design
Caption: Role of 3-(Chloromethyl)-6-phenoxypyridazine HCl in a typical drug discovery workflow.
Safety and Handling
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.
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Hazards: It is harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation.[8][9]
-
Precautions: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11] Keep containers tightly sealed.[10][11]
Conclusion
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined reactivity, coupled with the established biological significance of the pyridazine and phenoxypyridine scaffolds, makes it a key resource for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective application in drug discovery and development programs.
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